Stereochemical Identity and Chromatographic Resolution vs. Edoxaban Impurity 4 (RRR Diastereomer)
Edoxaban impurity 6 possesses a specific (1S,2R,4S) stereochemical configuration , which contrasts with the RRR diastereomer configuration of Edoxaban impurity 4 . This stereochemical difference translates into distinct chromatographic retention times under chiral HPLC conditions, as demonstrated in a patent describing the separation of Edoxaban isomers [1]. While exact retention time differences are method-dependent, the patent indicates baseline resolution (Rs > 1.5) between the target enantiomer and its diastereomers using a Chiralpak IA column with a mobile phase of hexane/ethanol/diethylamine (80:20:0.1 v/v/v) [1].
| Evidence Dimension | Stereochemical configuration and chromatographic retention time difference |
|---|---|
| Target Compound Data | Edoxaban impurity 6: (1S,2R,4S) configuration; retention time not explicitly reported but resolves from diastereomers |
| Comparator Or Baseline | Edoxaban impurity 4: RRR diastereomer; distinct retention time |
| Quantified Difference | Baseline resolution (Rs > 1.5) achievable between stereoisomers under specified chiral HPLC conditions |
| Conditions | Chiral HPLC using Chiralpak IA column, mobile phase hexane/ethanol/diethylamine (80:20:0.1 v/v/v), flow rate 1.0 mL/min, detection at 254 nm [1] |
Why This Matters
Defined stereochemistry is critical for accurate quantification in chiral impurity profiling and for meeting ICH Q6A specifications on stereoisomeric purity.
- [1] CN104761571A. Method for separating and determining edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography. Google Patents, 2016. View Source
